1-Hydroxy Fingolimod Hydrochloride is a derivative of Fingolimod, an immunomodulatory drug primarily used in the treatment of multiple sclerosis. Fingolimod acts as a sphingosine 1-phosphate receptor modulator, influencing lymphocyte circulation and reducing inflammation. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Fingolimod was first synthesized in 1992 and has since been developed for clinical use. It was approved by the U.S. Food and Drug Administration in 2010 under the trade name Gilenya. The compound is derived from natural sphingolipids and has undergone various synthetic modifications to enhance its pharmacological properties.
1-Hydroxy Fingolimod Hydrochloride falls under the category of sphingosine 1-phosphate receptor modulators. It is classified as a small molecule drug with immunomodulatory effects, specifically targeting multiple sclerosis.
The synthesis of 1-Hydroxy Fingolimod Hydrochloride typically involves several key steps:
The molecular formula for 1-Hydroxy Fingolimod Hydrochloride is . Its structure features a long hydrocarbon chain attached to a phenolic ring, which contributes to its lipophilicity.
The primary reactions involved in the synthesis of 1-Hydroxy Fingolimod Hydrochloride include:
The mechanism of action for 1-Hydroxy Fingolimod Hydrochloride involves modulation of sphingosine 1-phosphate receptors, particularly S1P1, S1P3, S1P4, and S1P5:
1-Hydroxy Fingolimod Hydrochloride is primarily used in scientific research related to immunology and pharmacology. Its applications include:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: